1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2092722-29-5) is a trifluoromethylated pyrazole‑4‑carboxylic acid derivative that incorporates a cyanomethyl group at N1, a trifluoromethyl group at C3, and a carboxylic acid at C4, yielding a molecular formula of C 7H 4F 3N 3O 2 and a molecular weight of 219.12 g mol⁻¹. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the dual functional handles—the carboxylic acid for amide/ester coupling and the cyanomethyl group for further diversification—enable the construction of structurally diverse libraries and targeted probes.

Molecular Formula C7H4F3N3O2
Molecular Weight 219.12 g/mol
CAS No. 2092722-29-5
Cat. No. B1482422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS2092722-29-5
Molecular FormulaC7H4F3N3O2
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CC#N)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H4F3N3O2/c8-7(9,10)5-4(6(14)15)3-13(12-5)2-1-11/h3H,2H2,(H,14,15)
InChIKeyWJFJSQRTYNASRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Regiochemically Defined, Trifluoromethylated Pyrazole Building Block for Pharmaceutical and Agrochemical Research


1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 2092722-29-5) is a trifluoromethylated pyrazole‑4‑carboxylic acid derivative that incorporates a cyanomethyl group at N1, a trifluoromethyl group at C3, and a carboxylic acid at C4, yielding a molecular formula of C 7H 4F 3N 3O 2 and a molecular weight of 219.12 g mol⁻¹ . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the dual functional handles—the carboxylic acid for amide/ester coupling and the cyanomethyl group for further diversification—enable the construction of structurally diverse libraries and targeted probes .

Why Generic Substitution Fails: Regioisomeric and Functional-Group Divergence in Cyanomethyl‑Trifluoromethyl Pyrazole Carboxylic Acids


When selecting a pyrazole carboxylic acid building block for structure‑activity relationship (SAR) exploration or scale‑up synthesis, the exact substitution pattern profoundly impacts physicochemical properties, reactivity, and biological compatibility. Regioisomers such as 1‑(cyanomethyl)‑3‑(trifluoromethyl)‑1H‑pyrazole‑5‑carboxylic acid (CAS 2091185‑02‑1) and close analogs like 3‑(trifluoromethyl)‑1H‑pyrazole‑4‑carboxylic acid (CAS 543739‑84‑0) differ in lipophilicity, hydrogen‑bond donor capacity, and steric environment, making them non‑interchangeable in lead optimization . The cyanomethyl group of the target compound further introduces a nitrile handle that is absent in simpler trifluoromethyl pyrazoles, enabling subsequent reduction, hydrolysis, or cycloaddition chemistry that cannot be performed with non‑cyanomethyl analogs . Consequently, generic substitution risks misaligned physicochemical profiles, synthetic incompatibility, and lost opportunity for downstream derivatization.

Quantitative Differentiation Evidence for 1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid


Enhanced Lipophilicity Versus the Non‑Cyanomethyl Parent Analog

The target compound exhibits a computed AlogP of 1.29 , whereas the non‑cyanomethyl analog 3‑(trifluoromethyl)‑1H‑pyrazole‑4‑carboxylic acid (CAS 543739‑84‑0) displays an XLogP3 of 0.70 . The ΔlogP of +0.59 log units indicates approximately four‑fold greater lipophilicity, which can improve passive membrane permeability and blood‑brain barrier penetration potential in central nervous system (CNS) drug discovery programs.

Medicinal Chemistry Physicochemical Profiling Drug Design

Cyanomethyl Synthetic Handle: A Versatile Latent Functional Group Not Present in Non‑Cyanomethyl Analogs

The cyanomethyl group at the N1 position of the target compound can be chemoselectively reduced to a primary amine (‑CH₂CH₂NH₂), hydrolyzed to a carboxamide (‑CH₂CONH₂), or converted to a tetrazole via [3+2] cycloaddition, thereby providing access to three distinct functional series from a single building block . In contrast, the non‑cyanomethyl analog 3‑(trifluoromethyl)‑1H‑pyrazole‑4‑carboxylic acid possesses an N‑H proton that limits such diversification and may participate in undesired side reactions during coupling steps.

Synthetic Chemistry Building Block Versatility Late‑Stage Functionalization

Regioisomeric Carboxylic Acid Position: 4‑COOH Versus 5‑COOH Reactivity Profile

The 4‑carboxylic acid regioisomer (target) places the carboxyl group in a sterically less crowded environment compared to the 5‑carboxylic acid isomer (CAS 2091185‑02‑1), which may improve reactivity in sterically demanding amide coupling reactions. While direct kinetic data are lacking, the 4‑COOH isomer has been preferentially employed in patent exemplifications where smooth coupling with bulky amines was required . The 5‑COOH isomer often exhibits reduced coupling yields due to peri‑interactions with the adjacent 1‑cyanomethyl substituent.

Regiochemistry Amide Coupling Medicinal Chemistry

Purity and Quality Benchmarking Against the Closest Regioisomer

Commercial batches of the target compound are routinely supplied at 98% purity , a specification matched by the 5‑COOH regioisomer (CAS 2091185‑02‑1, 98%) . However, the target compound benefits from a simpler impurity profile because N1‑alkylation suppresses the tautomerism that can generate minor positional isomers in N‑H pyrazoles, as confirmed by HPLC chromatograms showing a single dominant peak .

Quality Control Procurement Building Block Purity

Optimal Application Scenarios for 1-(Cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

The +0.59 logP advantage over the non‑cyanomethyl parent makes the target compound a superior core for designing brain‑penetrant kinase inhibitors or GPCR ligands. Medicinal chemists can use this scaffold to achieve higher unbound brain‑to‑plasma ratios without introducing additional lipophilic substituents that might compromise solubility .

Efficient Parallel Library Synthesis Via Amide Coupling

The sterically accessible 4‑carboxylic acid, combined with the N1‑alkylated pyrazole (no NH protection required), enables direct and high‑throughput amide coupling with diverse amine sets . This reduces synthetic steps and increases the probability of successful library completion relative to N‑H pyrazole or 5‑COOH analogs.

Late‑Stage Diversification for SAR Exploration

The cyanomethyl group can be selectively transformed into amine, amide, or tetrazole moieties after core scaffold assembly, enabling late‑stage functionalization without resynthesis of the entire molecule . This is particularly valuable in hit‑to‑lead campaigns where rapid exploration of vector diversity is prioritized.

Procurement of High‑Fidelity Building Blocks for Preclinical Candidate Synthesis

The combination of high chromatographic purity (98%) and a fixed N1‑substitution pattern that eliminates tautomeric impurities ensures batch‑to‑batch reproducibility in multi‑gram scale‑up for preclinical toxicology studies . This reliability reduces the risk of impurity‑driven false positives in biological assays.

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